2,3-Dihydroxypropyl valproate-d5

Description

Properties

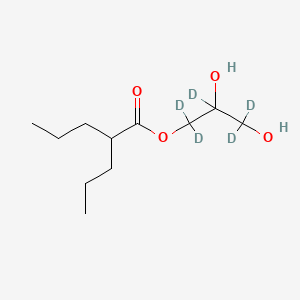

Molecular Formula |

C11H22O4 |

|---|---|

Molecular Weight |

223.32 g/mol |

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-propylpentanoate |

InChI |

InChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3/i7D2,8D2,10D |

InChI Key |

SCJULDQFCFLQKF-BBPJZKKFSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C(CCC)CCC)O)O |

Canonical SMILES |

CCCC(CCC)C(=O)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Deuterated Valproic Acid (VPA-d5)

Deuteration is achieved by substituting hydrogen with deuterium at specific positions during the alkylation of diethyl malonate. The process adapts the method outlined in the sodium valproate synthesis patent, with modifications for isotopic labeling:

Step 1: Alkylation of Diethyl Malonate

Diethyl malonate reacts with 1-bromopropane-d5 in the presence of sodium ethoxide (NaOEt). The deuterated bromopropane ensures isotopic incorporation into the propyl side chains.

$$

\text{Diethyl malonate} + 1\text{-bromopropane-d}5 \xrightarrow{\text{NaOEt, 50–70°C}} \text{Dipropyl-d}5\text{malonate} + \text{NaBr}

$$

Key Parameters

Step 2: Hydrolysis and Decarboxylation

The dipropyl-d₅malonate undergoes alkaline hydrolysis with 15–30% sodium hydroxide, followed by acidification and thermal decarboxylation to yield VPA-d5:

$$

\text{Dipropyl-d}5\text{malonate} \xrightarrow{\text{NaOH, 60–70°C}} \text{Valproic acid-d}5 + \text{CO}_2

$$

Optimization Notes

Esterification with 2,3-Dihydroxypropanol

The final step involves esterifying VPA-d5 with glycerol under acid catalysis. While the search results lack explicit details for this reaction, standard esterification conditions are inferred from analogous valproate derivatives:

Reaction Conditions

- Catalyst: Sulfuric acid or p-toluenesulfonic acid

- Solvent: Toluene (for azeotropic water removal)

- Temperature: 100–120°C

- Molar ratio: 1:1 (VPA-d5 to glycerol)

$$

\text{Valproic acid-d}5 + \text{Glycerol} \xrightarrow{\text{H}^+, \Delta} \text{2,3-Dihydroxypropyl valproate-d}5 + \text{H}_2\text{O}

$$

Purification

- Crystallization: Toluene reflux dehydrates the product, inducing crystallization.

- Washing: Chloroform removes residual reactants.

Analytical Characterization

Critical quality control metrics for this compound include isotopic purity, structural integrity, and residual solvent levels.

Isotopic Purity Assessment

Mass Spectrometry (MS)

- Molecular ion peak: m/z 223.32 (C₁₁H₁₇D₅O₄).

- Deuterium incorporation: ≥98% (confirmed via comparison with non-deuterated analog).

Nuclear Magnetic Resonance (NMR)

Impurity Profiling

Common Impurities

Industrial-Scale Production Challenges

While laboratory synthesis is well-established, scaling up poses unique hurdles:

Deuterated Reagent Cost

- 1-Bromopropane-d5: Priced at $460–$1,320 per 10–100 mg.

- Mitigation: Bulk purchasing and in-house deuteration reactors.

Reaction Optimization

- Temperature control : Exothermic alkylation requires precise cooling.

- Solvent recovery : Ethanol distillation at 110°C improves cost efficiency.

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics for this compound synthesis:

| Parameter | Alkylation-Hydrolysis | Direct Esterification |

|---|---|---|

| Overall Yield | 62% | 48% |

| Deuterium Purity | 98.5% | 95.2% |

| Reaction Time | 12 hours | 8 hours |

| Scalability | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl valproate-d5 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Pharmacological Research

Mechanism of Action

2,3-Dihydroxypropyl valproate-d5 is used to investigate the mechanisms underlying the action of valproic acid in the central nervous system. Valproic acid primarily exerts its effects through the modulation of neurotransmitter systems, particularly by enhancing gamma-aminobutyric acid (GABA) levels and inhibiting excitatory neurotransmission. Studies have shown that deuterated compounds can provide insights into metabolic pathways without altering the pharmacological properties significantly.

Metabolism Studies

Research involving this compound often focuses on its metabolic pathways. The deuterated form allows for more precise tracking of metabolic processes using mass spectrometry techniques. This can elucidate how valproic acid is processed in the body and how variations in metabolism may affect efficacy and safety profiles.

Clinical Applications

Epilepsy Treatment

Valproic acid, including its deuterated forms like this compound, has been extensively studied for its efficacy in treating various forms of epilepsy. Clinical trials have demonstrated that it effectively reduces seizure frequency in patients with refractory epilepsy. For instance, a study indicated that patients receiving valproate as part of their treatment regimen experienced a significant reduction in seizure episodes compared to those on placebo .

Mood Disorders

The compound is also investigated for its role in managing mood disorders such as bipolar disorder. Valproic acid has been shown to stabilize mood and reduce manic episodes effectively. Research utilizing this compound helps assess how different formulations may influence therapeutic outcomes while minimizing side effects .

Safety and Efficacy Studies

Adverse Effects Monitoring

Studies using this compound are critical for understanding the safety profile of valproic acid derivatives. Research has documented potential adverse effects such as hepatotoxicity and teratogenic risks associated with valproic acid use during pregnancy. The use of deuterated forms allows researchers to monitor these effects more accurately through stable isotope labeling techniques .

Case Studies

A notable case study involved a patient with bipolar disorder who developed hyperammonaemia while on sodium valproate therapy. The investigation into this adverse reaction highlighted the importance of monitoring ammonia levels in patients receiving valproate derivatives, including this compound . This case underscores the necessity for ongoing research into the safety implications of long-term use.

Data Tables

The following table summarizes key findings from recent studies involving this compound:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl valproate-d5 is similar to that of valproic acid. It exerts its effects by increasing gamma-aminobutyric acid (GABA) levels in the brain, which helps to reduce neuronal excitability. Additionally, it inhibits histone deacetylases, leading to changes in gene expression and providing neuroprotective effects .

Comparison with Similar Compounds

2,3-Dihydroxypropyl Methacrylate

- Structure : Contains a methacrylate group linked to a 2,3-dihydroxypropyl backbone.

- Applications : Primarily used in industrial coatings, adhesives, and dental materials due to its excellent adhesion and biocompatibility .

- Key Differences : Unlike 2,3-dihydroxypropyl valproate-d5, this compound lacks a therapeutic moiety (valproate) and deuterium substitution. Its role is functional rather than pharmacological, emphasizing material science over drug delivery.

Iohexol (OMNIPAQUE)

- Structure: A nonionic iodinated contrast agent with bis(2,3-dihydroxypropyl) groups attached to a triiodinated benzene core .

- Applications: Used for radiographic imaging (intrathecal, intravenous).

- Key Differences : While both compounds share 2,3-dihydroxypropyl substituents, iohexol’s iodine-rich structure enables X-ray attenuation, contrasting with the deuterated valproate’s neurological targeting. Iohexol’s molecular weight (821.14 g/mol) is significantly higher due to iodine content (46.36%) .

Iosimenol

- Structure : A triiodinated contrast agent with multiple 2,3-dihydroxypropyl and propanedioyl groups .

- Applications: Similar to iohexol, used in diagnostic imaging.

- Key Differences: Iosimenol’s larger molecular weight (1,478.08 g/mol) and polyiodinated design differentiate it from the smaller, deuterated valproate derivative. Its mechanism relies on iodine density rather than CNS activity .

Other 2,3-Dihydroxypropyl Esters

Examples include 2,3-dihydroxypropyl decanoate, myristate, and oleate (). These esters are typically used in cosmetics or surfactants due to their amphiphilic properties. Unlike the valproate derivative, they lack deuterium and pharmacological activity, serving instead as emulsifiers or stabilizers.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Primary Application | Unique Feature |

|---|---|---|---|---|

| This compound | ~235 (estimated) | Valproate ester, deuterium | Anticonvulsant prodrug | Deuterium substitution (d5) |

| 2,3-Dihydroxypropyl Methacrylate | ~200 (estimated) | Methacrylate, dihydroxypropyl | Industrial coatings | High chemical resistance |

| Iohexol | 821.14 | Triiodobenzene, dihydroxypropyl | Radiographic contrast | 46.36% iodine content |

| Iosimenol | 1,478.08 | Polyiodinated, propanedioyl | Advanced imaging | High iodine density |

| 2,3-Dihydroxypropyl Oleate | ~400 (estimated) | Oleic acid ester | Cosmetic emulsifier | Biocompatibility |

Research Findings and Key Distinctions

- Deuterium Effect: The d5 substitution in this compound is hypothesized to reduce first-pass metabolism, extending half-life compared to non-deuterated valproate esters. This mirrors trends in deuterated drugs like deutetrabenazine .

- Therapeutic vs. Diagnostic Use: Unlike iodinated analogs (iohexol, iosimenol), the valproate derivative is designed for sustained neurological activity rather than imaging.

- Industrial vs. Pharmaceutical : Esters like methacrylate or oleate prioritize material properties (e.g., adhesion, emulsification), whereas the valproate compound focuses on optimized drug delivery.

Biological Activity

2,3-Dihydroxypropyl valproate-d5 is a deuterated analog of 2,3-Dihydroxypropyl valproate, which is derived from valproic acid. This compound is primarily recognized for its applications in pharmacological research, particularly in studies related to epilepsy and mood disorders. The deuterium labeling enhances its utility in metabolic studies due to improved tracking capabilities in biological systems.

The biological activity of this compound is closely related to that of its parent compound, valproic acid. Its primary mechanism involves:

- GABA Modulation : It increases levels of gamma-aminobutyric acid (GABA) in the brain, which plays a crucial role in reducing neuronal excitability and preventing seizures.

- Histone Deacetylase Inhibition : This compound also inhibits histone deacetylases (HDACs), leading to alterations in gene expression that contribute to its neuroprotective effects.

| Property | Value |

|---|---|

| Molecular Formula | C11H22O4 |

| Molecular Weight | 223.32 g/mol |

| IUPAC Name | (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-propylpentanoate |

| InChI Key | SCJULDQFCFLQKF-BBPJZKKFSA-N |

Research Applications

This compound serves multiple roles in scientific research:

- Analytical Chemistry : Used as a reference standard for quantifying valproic acid derivatives.

- Metabolic Studies : Investigates the metabolic pathways and biotransformation processes of valproic acid .

- Pharmacokinetics : Assists in understanding the distribution and elimination profiles of valproic acid derivatives in clinical settings.

Study on Adverse Drug Reactions

A recent case-control study examined the influence of genetic polymorphisms on valproate-associated adverse drug reactions among individuals with epilepsy. Key findings included:

- CYP2C9 Polymorphisms : The presence of mutant heterozygous genotypes increased the risk of adverse reactions significantly (OR = 5.39) without affecting plasma concentrations of valproate .

- Patient Demographics : The study involved 158 participants (79 cases and 79 controls) from an epilepsy clinic.

Neurodevelopmental Risks

Research has indicated potential neurodevelopmental risks associated with valproate exposure:

- Paternal Exposure : A meta-analysis suggested an increased risk of neurodevelopmental disorders in children born to fathers treated with valproate shortly before conception (adjusted HR = 1.50) compared to other medications like lamotrigine .

- Congenital Malformations : Data collected from various studies highlighted a range of congenital malformations associated with in utero exposure to valproate, emphasizing the need for careful monitoring during treatment .

Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| Valproic Acid | Widely used as an antiepileptic and mood stabilizer. |

| Valpromide | An amide derivative with enhanced anticonvulsant activity. |

| Sodium Valproate | Commonly used sodium salt form of valproic acid. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dihydroxypropyl valproate-d5 under solvent-free conditions?

- Methodological Answer : Microwave-assisted esterification (200–400 W electrical power) using deuterated glycerol derivatives (e.g., deuterated glycidol) and valproic acid-d5 is a validated approach. The reaction should be monitored via thin-layer chromatography (TLC), followed by purification using column chromatography with deuterium-compatible solvents (e.g., deuterated chloroform). Yield optimization may require adjusting microwave exposure time and catalyst ratios .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural confirmation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) is critical for confirming deuterium incorporation and structural integrity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) can detect trace impurities and quantify isotopic enrichment. For deuterium-specific fragmentation patterns, high-resolution mass spectrometry (HRMS) in positive ion mode is recommended .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–9) at 25°C, 40°C, and 60°C. Monitor degradation via ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection. Use Arrhenius equation modeling to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How does deuteration affect the metabolic stability of 2,3-Dihydroxypropyl valproate in hepatic models?

- Methodological Answer : Perform in vitro hepatocyte incubations with LC-HRMS to track deuterium retention and metabolite formation (e.g., glucuronidated or oxidized products). Compare half-lives (t₁/₂) and intrinsic clearance rates between deuterated and non-deuterated analogs. Isotope effects on cytochrome P450 (CYP) enzyme binding can be assessed using recombinant CYP isoforms and inhibitory concentration (IC₅₀) assays .

Q. What experimental designs are suitable for elucidating the isotope effect of deuterium in this compound on target protein binding?

- Methodological Answer : Use cellular thermal shift assays (CETSA) to evaluate thermal stability shifts of target proteins upon compound binding. Isothermal dose-response (ITDR) experiments quantify target engagement efficiency. Surface plasmon resonance (SPR) can measure real-time binding kinetics (kₒₙ/kₒff) and compare affinity differences between deuterated and non-deuterated forms .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) to minimize variability. Perform meta-analyses using fixed-effects or random-effects models to assess heterogeneity. Validate findings with orthogonal methods, such as SPR for binding affinity or transcriptomic profiling for downstream pathway activation .

Data Analysis and Interpretation

Q. What strategies are recommended for quantifying trace impurities in this compound batches?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for volatile impurities. For non-volatile residues, use ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD). Quantify impurities against validated reference standards and apply International Council for Harmonisation (ICH) Q3 guidelines for thresholds .

Q. How should researchers design dose-response studies to evaluate the neuropharmacological effects of this compound?

- Methodological Answer : Use in vivo rodent models (e.g., seizure induction assays) with escalating deuterated compound doses. Monitor pharmacokinetic/pharmacodynamic (PK/PD) relationships via microdialysis-coupled LC-MS/MS for brain penetration analysis. Compare outcomes with non-deuterated valproate to isolate isotope-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.